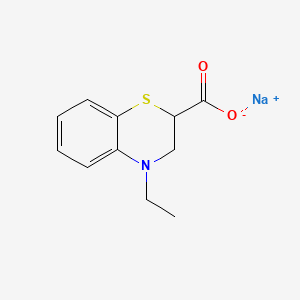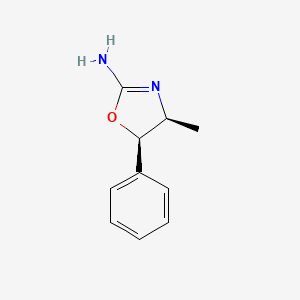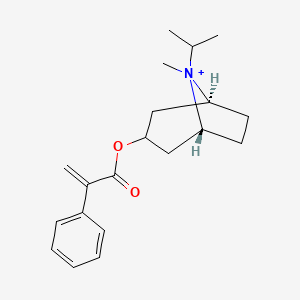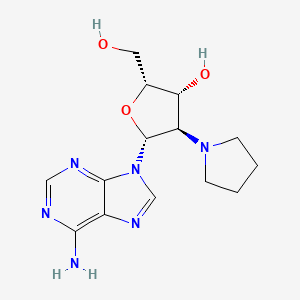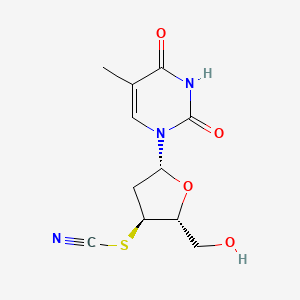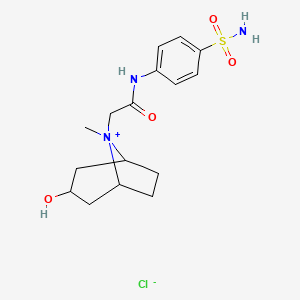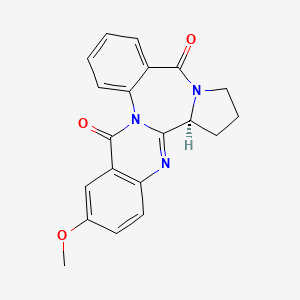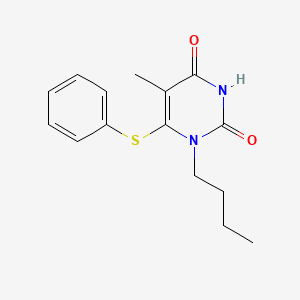
Elzasonan metabolite M5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elzasonan metabolite M5 is a compound derived from the metabolism of Elzasonan, a potent and selective 5-hydroxytryptamine 1B receptor antagonist. Elzasonan is primarily investigated for its potential therapeutic effects in treating major depressive disorder and other neurological conditions .
Méthodes De Préparation
The preparation of Elzasonan metabolite M5 involves the metabolic transformation of Elzasonan in the human body. Elzasonan undergoes extensive metabolism, primarily through aromatic hydroxylation, N-oxidation at the piperazine ring, N-demethylation, indirect glucuronidation, and oxidation
Analyse Des Réactions Chimiques
Elzasonan metabolite M5 undergoes various chemical reactions, including:
Oxidation: Aromatic hydroxylation of the benzylidene moiety.
Reduction: Not commonly reported for this metabolite.
Substitution: N-demethylation and N-oxidation at the piperazine ring.
Common Reagents and Conditions: The metabolic reactions involve enzymes such as cytochrome P450 (CYP3A4 and CYP2C8) and liver microsomes.
Major Products: The major products formed from these reactions include 5-hydroxyelzasonan (M3) and the novel cyclized indole metabolite (M6).
Applications De Recherche Scientifique
Elzasonan metabolite M5 has several scientific research applications:
Chemistry: Studying the metabolic pathways and reactions of Elzasonan provides insights into the compound’s stability and transformation.
Biology: Understanding the metabolism of Elzasonan helps in elucidating its biological effects and potential therapeutic applications.
Industry: The study of Elzasonan’s metabolism can inform the design of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
Elzasonan metabolite M5 exerts its effects through its interaction with the 5-hydroxytryptamine 1B receptor. The metabolism of Elzasonan involves the formation of various metabolites, including M5, which may contribute to the overall pharmacological effects of the parent compound. The molecular targets and pathways involved include the inhibition of the 5-hydroxytryptamine 1B receptor, which plays a role in modulating neurotransmitter release and mood regulation .
Comparaison Avec Des Composés Similaires
Elzasonan metabolite M5 can be compared with other similar compounds, such as:
5-hydroxyelzasonan (M3): Another major metabolite of Elzasonan, formed through aromatic hydroxylation.
Cyclized indole metabolite (M6): A novel metabolite formed through oxidation, ring closure, and subsequent rearrangement.
Other 5-hydroxytryptamine 1B receptor antagonists: Compounds with similar mechanisms of action but different metabolic profiles.
This compound is unique due to its specific metabolic pathway and the formation of distinct metabolites that contribute to its pharmacological effects.
Propriétés
Numéro CAS |
1809092-96-3 |
|---|---|
Formule moléculaire |
C22H23Cl2N3O2S |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methyl-4-oxidopiperazin-4-ium-1-yl)phenyl]methylidene]thiomorpholin-3-one |
InChI |
InChI=1S/C22H23Cl2N3O2S/c1-27(29)11-8-25(9-12-27)20-5-3-2-4-16(20)14-21-22(28)26(10-13-30-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3/b21-14- |
Clé InChI |
NTVFZSKOMHUELL-STZFKDTASA-N |
SMILES isomérique |
C[N+]1(CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl)[O-] |
SMILES canonique |
C[N+]1(CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


